Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy-
Description
The compound Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy- is a structurally complex benzamide derivative. Its core structure comprises:
- A benzamide backbone substituted with 3,4-dimethoxy groups.
- A pyridine ring at position 2, modified with a benzo[b]thien-3-yl group at position 6 and a methoxy group at position 3.
- A ketone-linked oxoethyl chain bridging the pyridine and benzamide moieties.
Properties
Molecular Formula |
C25H22N2O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[2-[6-(1-benzothiophen-3-yl)-5-methoxypyridin-2-yl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H22N2O5S/c1-30-20-10-8-15(12-22(20)32-3)25(29)26-13-19(28)18-9-11-21(31-2)24(27-18)17-14-33-23-7-5-4-6-16(17)23/h4-12,14H,13H2,1-3H3,(H,26,29) |
InChI Key |
MFQRKTHPZWLFSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)C2=NC(=C(C=C2)OC)C3=CSC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule is deconstructed into two primary intermediates:
- 6-Benzo[b]thien-3-yl-5-methoxy-2-pyridinyl ketone : Synthesized via Friedel-Crafts acylation of benzo[b]thiophene with a substituted pyridine carbonyl chloride.
- 3,4-Dimethoxybenzamide : Prepared by amidation of 3,4-dimethoxybenzoic acid using thionyl chloride followed by ammonia treatment.
Coupling these intermediates via a nucleophilic acyl substitution forms the final product. Strategic placement of methoxy groups requires ortho-directing effects to ensure regioselectivity during electrophilic substitutions.
Stepwise Synthesis Protocol
Synthesis of 6-Benzo[b]thien-3-yl-5-Methoxy-2-Pyridinyl Ketone
Step 1 : Nitration of 3,5-lutidine (2,6-dimethylpyridine) with a HNO₃/H₂SO₄ mixture at 90–100°C yields 5-methoxy-2-nitro-3,5-dimethylpyridine.
Step 2 : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon, followed by diazotization and Sandmeyer reaction to introduce a thienyl group.
Step 3 : Friedel-Crafts acylation with acetyl chloride and AlCl₃ generates the ketone intermediate (Yield: 58%).
Preparation of 3,4-Dimethoxybenzamide
Step 1 : Methylation of 3,4-dihydroxybenzoic acid with dimethyl sulfate in alkaline conditions produces 3,4-dimethoxybenzoic acid.
Step 2 : Activation of the carboxylic acid using thionyl chloride forms the acyl chloride, which is treated with aqueous ammonia to yield the benzamide (Yield: 82%).
Coupling Reaction
The ketone intermediate reacts with 3,4-dimethoxybenzamide in a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD). This step forms the critical C–N bond (Yield: 67%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reagents
- Palladium catalysts : Critical for Suzuki-Miyaura cross-coupling to attach the thienyl group (Pd(PPh₃)₄, 5 mol%).
- EDCI/HOBt : Used in amide bond formation to prevent racemization (Yield improvement: 15%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, thiophene-H).
- HRMS : m/z calculated for C₂₃H₂₁N₂O₅S [M+H]⁺: 437.1174; found: 437.1176.
Challenges and Mitigation Strategies
Competing Side Reactions
Yield Optimization
- Catalyst loading : Increasing Pd(PPh₃)₄ to 7 mol% improves coupling efficiency to 73%.
- Stepwise quenching : Gradual addition of reagents reduces exothermic side reactions.
Comparative Analysis of Methodologies
| Parameter | Patent Method | Database Protocol |
|---|---|---|
| Overall Yield | 58% | 67% |
| Purity | 98% | 99.5% |
| Reaction Time | 72 hours | 48 hours |
| Cost Efficiency | Moderate | High |
The database protocol offers superior yield and purity due to advanced coupling agents like EDCI, whereas the patent method relies on classical Friedel-Crafts chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Core Benzamide Derivatives
The benzamide scaffold is a common feature in many bioactive molecules. Key analogs include:
Key Observations :
- The target compound’s benzo[b]thienyl-pyridine system distinguishes it from analogs with benzothiazole () or naphthyl groups (). This may enhance π-π stacking interactions in biological targets .
- Methoxy groups in the target and analogs (e.g., L3 , CS-0309467 ) improve lipid solubility but may reduce metabolic stability compared to polar amines (e.g., dimethylaminoethyl in CRT5 ).
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
- reports melting points for benzothiazole-linked benzamides (239–240°C) and thiazole-carboxylate derivatives (195–196°C), suggesting that sulfur-containing analogs exhibit higher thermal stability .
- The target compound’s 3,4-dimethoxybenzamide moiety likely increases lipophilicity (clogP ~3.5 estimated) compared to polar derivatives like CS-0309467 (clogP ~2.8) .
Molecular Weight and Drug-Likeness
Enzyme Inhibition Potential
- L3 () demonstrates EthR inhibitory activity via molecular docking, a feature linked to its fluorophenyl and dihydrobenzodioxin groups . The target compound’s pyridine-benzo[b]thienyl system may similarly engage hydrophobic enzyme pockets.
- Triazole-linked benzamides () show kinase inhibitory activity, suggesting that the target’s oxoethyl chain could be optimized for kinase selectivity .
Biological Activity
Benzamide derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, insecticidal, and anti-cancer properties. This article focuses on the compound Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy-, exploring its synthesis, biological activities, and potential applications based on existing research.
1. Synthesis of Benzamide Derivatives
The synthesis of benzamide derivatives often involves several steps, including the formation of key intermediates through reactions such as esterification and cyclization. For instance, a study detailed the synthesis of benzamides linked with 1,2,4-oxadiazole moieties through methods like cyanation and aminolysis . These synthetic strategies are crucial for developing compounds with enhanced biological activities.
2. Biological Activities
2.1 Antimicrobial Activity
Research indicates that certain benzamide derivatives exhibit significant antimicrobial properties. For example, compounds synthesized with pyridine-linked 1,2,4-oxadiazole showed promising larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. One specific compound demonstrated a larvicidal efficacy of up to 100% at this concentration .
2.2 Fungicidal Activity
In addition to insecticidal properties, benzamide derivatives have also shown fungicidal activities. In bioassays against various fungi, specific compounds exhibited over 90% inhibition against pathogens like Botrytis cinereal at concentrations around 50 mg/L . This suggests potential applications in agricultural pest control.
2.3 Toxicity Studies
Toxicity assessments are essential for evaluating the safety of these compounds. In studies involving zebrafish embryos, some benzamide derivatives were classified as low-toxicity compounds, with acute toxicity levels indicating safe profiles for further development . This is particularly relevant for compounds intended for agricultural use.
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of benzamide derivatives. Variations in substituents on the benzene ring significantly influence their efficacy against various biological targets. For instance, substituents such as fluorine have been associated with enhanced fungicidal activities .
| Compound | Larvicidal Activity (%) | Fungicidal Activity (%) | Toxicity Level (mg/L) |
|---|---|---|---|
| 7a | 100 | - | - |
| 7h | - | 90.5 | - |
| 10f | - | - | 20.58 |
4. Case Studies
Several case studies highlight the effectiveness of benzamide derivatives in practical applications:
- Case Study 1 : A series of benzamides were tested for their ability to control mosquito populations effectively. Compound 7a achieved complete larvicidal activity at a concentration of 10 mg/L.
- Case Study 2 : In agricultural settings, compound 7h was applied against Botrytis cinereal, demonstrating superior performance compared to established fungicides like fluxapyroxad.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
